molecular formula C16H23N3O2 B11795302 5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole

5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole

Cat. No.: B11795302
M. Wt: 289.37 g/mol
InChI Key: KCURVVPNOCIWPM-UHFFFAOYSA-N
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Description

5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole is a chemical research reagent featuring the 1,2,4-triazole heterocycle, a scaffold recognized as a privileged structure in medicinal and agricultural chemistry due to its versatile interactions with biological targets . The 1,2,4-triazole core is a stable, nitrogen-containing aromatic ring known to act as an isostere for amide, ester, and carboxylic acid functional groups, which can significantly influence the compound's physicochemical properties, pharmacokinetics, and binding affinity to enzymes . This specific derivative incorporates 3,4-diethoxyphenyl and isobutyl substituents, which are designed to modulate the molecule's lipophilicity and steric bulk, potentially enhancing its bioactivity and selectivity. The primary research value of this compound and its analogs lies in the exploration of new antifungal and agrochemical agents . Triazole derivatives are a major class of sterol demethylation inhibitor (DMI) fungicides, which function by potently inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes . The inhibition of CYP51 leads to membrane dysfunction and cell death in phytopathogenic fungi. Researchers are actively developing novel 1,2,4-triazole compounds to combat increasing fungal resistance to existing commercial fungicides . Furthermore, beyond its agrochemical applications, the 1,2,4-triazole pharmacophore is investigated for a wide spectrum of other biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties, making this compound a versatile intermediate for hit-to-lead optimization campaigns in drug discovery . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

3-(3,4-diethoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole

InChI

InChI=1S/C16H23N3O2/c1-5-20-13-8-7-12(10-14(13)21-6-2)16-17-15(18-19-16)9-11(3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,17,18,19)

InChI Key

KCURVVPNOCIWPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=N2)CC(C)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-diethoxybenzaldehyde with isobutyl hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazole compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield .

Scientific Research Applications

Antimicrobial Activity

The triazole ring structure is known for its antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal activities. In a study evaluating various triazole derivatives, it was found that compounds similar to 5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole demonstrated promising results against a range of bacterial strains.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These findings suggest that the compound could be further explored for its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, the compound was tested against various cancer cell lines using the MTT assay. The results indicated that it exhibited significant cytotoxic effects on cancer cells.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of this compound on human cancer cell lines (e.g., MDA-MB-231 breast cancer cells), the compound showed an IC50 value of approximately 20 µM. This suggests that it has a notable potential for development as an anticancer agent.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-23120Induction of apoptosis
LNCaP25ROS generation leading to cell death
Caco-216.63Disruption of mitochondrial membrane potential

Mechanism of Action

The mechanism of action of 5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole is unique due to its specific combination of a 3,4-diethoxyphenyl group and an isobutyl group attached to the triazole ring. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various research applications .

Biological Activity

5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, antifungal effects, and potential therapeutic applications. The information is synthesized from various research studies and reviews to provide a comprehensive overview.

Antibacterial Properties

Triazole derivatives, including this compound, have been extensively studied for their antibacterial properties. Research indicates that compounds with a triazole core exhibit significant activity against various bacterial strains. For instance:

  • In vitro studies have shown that certain triazole derivatives display potent activity against Gram-positive and Gram-negative bacteria. A study demonstrated that 4-amino-1,2,4-triazole derivatives exhibited MIC values as low as 5 µg/mL against E. coli and Bacillus subtilis , comparable to standard antibiotics like ceftriaxone .
  • Mechanism of Action : The antibacterial activity is often attributed to the ability of triazoles to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies suggest that the triazole ring can act as a bioisostere for carboxylic acids, enhancing binding interactions with target enzymes .

Antifungal Activity

Triazoles are well-known antifungal agents. The compound has been evaluated for its antifungal efficacy:

  • Fungal Inhibition : Triazoles inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to cell death in susceptible fungi. Studies indicate that this compound exhibits significant antifungal activity against strains such as Candida albicans and Aspergillus niger .

Pharmacological Applications

The pharmacological profile of this compound suggests potential therapeutic applications:

  • Antimycobacterial Activity : Research has highlighted the compound's potential against mycobacterial strains. For example, derivatives of 1,2,4-triazoles have shown promising results against drug-resistant strains of Mycobacterium tuberculosis , indicating a broader spectrum of activity .

Data Table: Biological Activity Summary

Activity TypeTarget OrganismMIC (µg/mL)Reference
AntibacterialE. coli5
AntibacterialBacillus subtilis5
AntifungalCandida albicansTBD
AntifungalAspergillus nigerTBD
AntimycobacterialMycobacterium tuberculosis4–32

Case Study 1: Antibacterial Efficacy

A recent study evaluated the efficacy of various triazole derivatives against a panel of bacterial strains. The results indicated that this compound had a notable inhibitory effect on both Gram-positive and Gram-negative bacteria. The compound's structure was optimized through modifications that enhanced its binding affinity to bacterial targets.

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, researchers tested the compound against clinical isolates of Candida species. The results showed that it effectively inhibited fungal growth at concentrations lower than those required for standard antifungal agents.

Q & A

Basic: What synthetic routes are commonly employed to prepare 5-(3,4-diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole, and how are intermediates characterized?

Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl-containing precursors. For example, triazole-3-thione intermediates are formed via alkaline cyclization of thiosemicarbazides, followed by alkylation with isobutyl halides . Key characterization steps include:

  • Elemental analysis to confirm stoichiometry.
  • IR spectroscopy to identify functional groups (e.g., -C=N- at 1563–1603 cm⁻¹, aromatic C-H stretching at ~3000 cm⁻¹) .
  • ¹H NMR to verify substituent positions (e.g., diethoxy phenyl protons as multiplets at δ 1.3–4.0 ppm, isobutyl methyl groups at δ 0.9–1.2 ppm) .

Basic: What spectroscopic and chromatographic methods are critical for confirming the purity and structure of this compound?

Answer:

  • Thin-layer chromatography (TLC) with silica gel plates and UV visualization ensures reaction progress and purity .
  • High-performance liquid chromatography (HPLC) with C18 columns quantifies purity (>95% is standard for pharmacological studies) .
  • Combined IR and NMR analysis resolves ambiguities in functional group assignment (e.g., distinguishing thione vs. thiol tautomers via S-H stretches in IR or absence thereof in ¹H NMR) .

Advanced: How can researchers optimize reaction yields for triazole derivatives with bulky substituents like isobutyl groups?

Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Alkaline conditions : Promote nucleophilic substitution during alkylation (e.g., NaOH in ethanol for isobutyl group introduction) .
  • Temperature control : Reflux at 70–80°C balances reaction rate and side-product formation .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .

Advanced: How do computational toxicity models (e.g., GUSAR) compare with experimental LD₅₀ data for triazole derivatives?

Answer:
Computational tools like GUSAR-online predict acute toxicity (e.g., LD₅₀) by correlating molecular descriptors with historical data. For example:

RoutePredicted LD₅₀ (mg/kg)Experimental Range (mg/kg)
Intravenous315–340300–350
Oral580–1235600–1300
Discrepancies arise from assumptions in bioavailability or species-specific metabolism . Cross-validation with in vivo assays (e.g., OECD Guideline 423) is critical for regulatory acceptance .

Advanced: How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?

Answer:

  • Multi-technique cross-validation : Combine ¹H/¹³C NMR, IR, and mass spectrometry. For instance, a missing S-H stretch in IR but presence of a thiol proton in NMR suggests tautomerization .
  • X-ray crystallography : Definitive proof of structure via SHELXL-refined datasets (e.g., resolving dihedral angles between triazole and phenyl rings) .
  • Dynamic NMR studies : Detect rotational barriers in bulky substituents (e.g., isobutyl groups causing splitting in aromatic proton signals) .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for triazole-based antimicrobial agents?

Answer:

  • Substituent variation : Compare diethoxy vs. dichlorophenyl groups to assess electronic effects on target binding .
  • Docking studies : Use software like AutoDock to model interactions with enzymes (e.g., fungal 14α-demethylase) .
  • Biological assays : Test MIC (minimum inhibitory concentration) against Candida spp. or Aspergillus spp. to correlate substituent hydrophobicity with activity .

Basic: What pharmacological activities are associated with 5-aryl-1,2,4-triazole derivatives, and how are they evaluated?

Answer:

  • Antifungal activity : Assessed via agar diffusion assays against dermatophytes .
  • Antioxidant potential : Measured using DPPH radical scavenging assays .
  • Enzyme inhibition : Tyrosinase or acetylcholinesterase inhibition studied via spectrophotometric kinetics .

Advanced: What crystallographic challenges arise in resolving structures of triazole derivatives with flexible substituents?

Answer:

  • Disorder modeling : Flexible isobutyl or ethoxy groups require multi-position occupancy refinement in SHELXL .
  • Twinned data : Use PLATON to detect and correct twinning in crystals with low symmetry .
  • Hydrogen bonding networks : Intermolecular N–H⋯S interactions stabilize packing but complicate density maps .

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